Boc-glu(obzl)-ala-arg-amc hcl
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Overview
Description
“Boc-glu(obzl)-ala-arg-amc hcl” is a biochemical compound that is used in research . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It is also a substrate for Vitamin K-dependent carboxylation .
Synthesis Analysis
“Boc-glu(obzl)-ala-arg-amc hcl” is an amino acid building block . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .
Molecular Structure Analysis
The empirical formula of “Boc-glu(obzl)-ala-arg-amc hcl” is C17H23NO6 . Its molecular weight is 337.37 .
Chemical Reactions Analysis
“Boc-glu(obzl)-ala-arg-amc hcl” is a glutamic acid derivative . It is used in peptide synthesis .
Physical And Chemical Properties Analysis
“Boc-glu(obzl)-ala-arg-amc hcl” is a white to off-white powder . It has a melting point of 95-99 °C . It is stored at -20°C .
Scientific Research Applications
NMR Spectra Interpretation in Peptide Derivatives : Boc-Glu(OBzl)-Ala-Arg and related derivatives have been used as model compounds to interpret the 13C-NMR spectra of protected peptides (Schwenzer, Scheller, & Losse, 1979).
Studies on Arg-Arg Bond Formation : The protected peptide Boc-Arg(NO2)-Arg(NO2)-Glu(OBzl)-Ala-OBzl was synthesized and used to compare different coupling methods for forming the Arg-Arg bond (Neubert & Jakubke, 1978).
Synthesis of Specific Peptide Derivatives : Boc-Glu(OBzl)-Ala-Arg derivatives are used in the synthesis of specific peptide derivatives, as demonstrated by the preparation of peptide amides for proteases and trypsin analysis (Kawabata et al., 1988).
Crystal Structure Analysis : Boc-Glu(OBzl)-Ala-Arg derivatives have been analyzed for their crystal structures, illustrating parallel zipper arrangements of interacting helical peptide columns, which is significant for understanding peptide structure (Karle et al., 1990).
Control and Characterization of Higher-Molecular Peptides : These compounds are used in controlling the synthesis and characterization of higher-molecular peptides, as seen in the study of bovine insulin decapeptide derivatives (Schwenzer, Scheller, & Losse, 1979).
Investigation of Side Reactions in Peptide Synthesis : Boc-Glu(OBzl) derivatives are utilized in studies of side reactions during peptide synthesis, providing insights into steps needing improvement and opportunities for structural diversification in combinatorial design (Hsieh, Demaine, & Gurusidaiah, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJGJDAJFELED-HNPQYTQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48ClN7O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu(obzl)-ala-arg-amc hcl |
Citations
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